molecular formula C20H15N3O6 B1684487 Rubitecan CAS No. 91421-42-0

Rubitecan

Numéro de catalogue: B1684487
Numéro CAS: 91421-42-0
Poids moléculaire: 393.3 g/mol
Clé InChI: VHXNKPBCCMUMSW-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Rubitecan, also known as 9-Nitrocamptothecin, primarily targets the nuclear enzyme DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the DNA replication process. By inhibiting topoisomerase I, this compound interferes with the normal unwinding and re-ligation of DNA strands during replication . This disruption leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, and ultimately resulting in apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that the pharmacokinetics of this compound were linear with dose, and tumor concentrations of this compound were above the concentrations required for in vitro anti-tumor activity . The half-lives of this compound were 86 and 35 minutes for doses of 0.44 and 1 mg/kg, respectively .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with topoisomerase I, this compound triggers cell death, thereby interfering with tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under human physiological conditions, this compound undergoes rapid and reversible hydrolysis from a closed lactone form to an inactive hydroxy carboxylated one . This pH-dependent hydrolysis occurs along with the loss of antitumor activity . Therefore, strategies aimed to maintain the active closed-lactone form of this compound in the plasma have been developed, such as prodrugs .

Analyse Des Réactions Chimiques

Le rubitecan subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans le this compound.

    Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule de this compound, conduisant à la formation de différents analogues.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. C'est un médicament efficace contre le cancer du pancréas et d'autres tumeurs solides . La capacité du this compound à inhiber la topoisomérase I en fait un outil précieux pour étudier les mécanismes de réplication et de réparation de l'ADN . De plus, le this compound a été utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de divers cancers .

Mécanisme d'action

Le this compound exerce ses effets en empêchant l'ADN de se dérouler pendant la réplication via la topoisomérase I de l'ADN . Cette interférence avec la réplication de l'ADN inhibe finalement la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la topoisomérase I, conduisant à la formation de cassures simple brin de l'ADN liées aux protéines .

Comparaison Avec Des Composés Similaires

Le rubitecan est similaire à d'autres dérivés de la camptothécine, tels que l'irinotécan et le topotecan. Le this compound est unique en raison de sa biodisponibilité orale et de sa capacité à être administré en ambulatoire . D'autres composés similaires incluent :

    Irinotécan : Un autre inhibiteur de la topoisomérase I utilisé dans le traitement du cancer.

    Topotecan : Un inhibiteur de la topoisomérase I utilisé pour traiter le cancer de l'ovaire et le cancer pulmonaire à petites cellules.

L'unicité du this compound réside dans sa stabilité de la lactone améliorée et son coût de fabrication inférieur par rapport à son précurseur, la 9-aminocamptothécine .

Propriétés

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046752
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth.
Record name Rubitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

91421-42-0
Record name 9-Nitrocamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91421-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubitecan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubitecan
Reactant of Route 2
Rubitecan
Reactant of Route 3
Rubitecan
Reactant of Route 4
Rubitecan
Reactant of Route 5
Rubitecan
Reactant of Route 6
Rubitecan
Customer
Q & A

Q1: What is the primary molecular target of 9-Nitrocamptothecin?

A1: 9-Nitrocamptothecin functions as a topoisomerase I inhibitor. [, , , , , ]

Q2: How does 9-Nitrocamptothecin exert its antitumor activity?

A2: 9-Nitrocamptothecin binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). [, , , , ]

Q3: What is the molecular formula and weight of 9-Nitrocamptothecin?

A4: The molecular formula of 9-Nitrocamptothecin is C20H15N3O7, and its molecular weight is 405.36 g/mol. [, , , , ]

Q4: Does the lactone ring structure of 9-Nitrocamptothecin play a crucial role in its activity?

A5: Yes, the closed lactone ring structure is essential for 9-Nitrocamptothecin's optimal activity as a topoisomerase I inhibitor. The open carboxylic acid form exhibits significantly reduced or no activity. [, , ]

Q5: How does the stability of 9-Nitrocamptothecin's lactone ring vary in different environments?

A6: The lactone ring is more stable in acidic environments, whereas neutral or basic conditions promote its conversion to the inactive carboxylic acid form. This instability at physiological pH poses challenges for its formulation and delivery. [, , ]

Q6: Does 9-Nitrocamptothecin possess any known catalytic properties?

A7: Based on the provided research, 9-Nitrocamptothecin is primarily investigated as a topoisomerase I inhibitor and not for its catalytic properties. [, , , , ]

Q7: Have computational methods been employed to study 9-Nitrocamptothecin?

A8: Yes, in silico docking studies have been conducted to elucidate the interaction pattern between 9-Nitrocamptothecin and topoisomerase I, providing insights into its binding mechanism and potential for structure-based drug design. [, ]

Q8: What formulation strategies have been explored to enhance the stability and delivery of 9-Nitrocamptothecin?

A10: Various approaches have been investigated, including encapsulation in liposomes, nanoparticles, and mixed micelles, aiming to improve its solubility, stability in biological fluids, and delivery to target tissues. [, , , , ]

Q9: What is the primary route of administration for 9-Nitrocamptothecin?

A11: Although initially developed as an oral formulation, 9-Nitrocamptothecin has also been studied for intravenous, aerosol, and transdermal delivery, highlighting the ongoing efforts to optimize its pharmacokinetic profile and therapeutic index. [, , , , , , ]

Q10: How is 9-Nitrocamptothecin metabolized and eliminated from the body?

A12: 9-Nitrocamptothecin undergoes metabolism, primarily to its active metabolite, 9-Aminocamptothecin. The exact metabolic pathways and elimination routes require further investigation, although biliary excretion has been identified as one pathway. [, , , , ]

Q11: What is the preclinical efficacy of 9-Nitrocamptothecin against various cancer types?

A13: Preclinical studies have demonstrated promising antitumor activity of 9-Nitrocamptothecin against a broad spectrum of human cancer cell lines and xenograft models, including pancreatic, breast, lung, colon, ovarian, and melanoma. [, , , , ]

Q12: Are there known mechanisms of resistance to 9-Nitrocamptothecin?

A15: While specific resistance mechanisms to 9-Nitrocamptothecin are not extensively detailed in the provided research, alterations in topoisomerase I expression or function, as well as drug efflux pumps, could potentially contribute to resistance, similar to other camptothecin analogues. [, ]

Q13: What are the most common side effects associated with 9-Nitrocamptothecin treatment?

A16: The most common adverse effects reported in clinical trials include hematological toxicity (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and fatigue. These toxicities are generally manageable with dose adjustments and supportive care. [, , ]

Q14: Why are alternative drug delivery strategies being explored for 9-Nitrocamptothecin?

A17: Alternative drug delivery approaches like liposomes, nanoparticles, and aerosols are being investigated to enhance its solubility, stability, and target tissue delivery, aiming to improve its therapeutic index and potentially reduce systemic toxicity. [, , , , ]

Q15: What analytical methods are employed to quantify 9-Nitrocamptothecin in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) and mass spectrometry (MS) are commonly used for the sensitive and specific quantification of 9-Nitrocamptothecin in biological matrices. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.